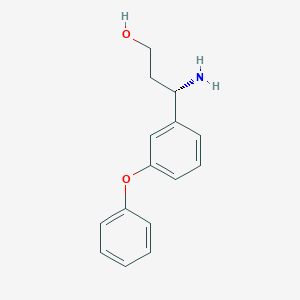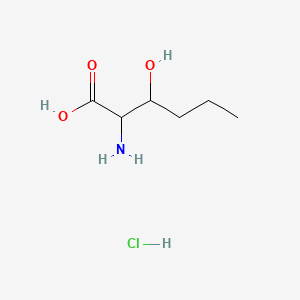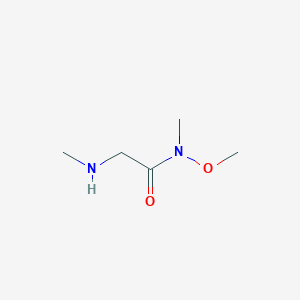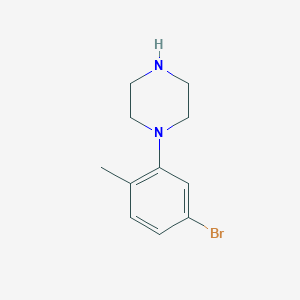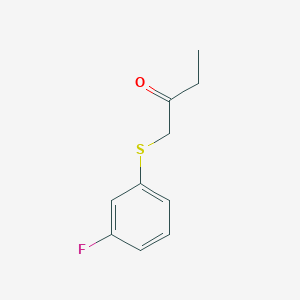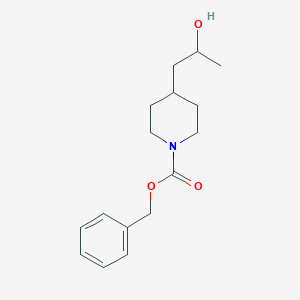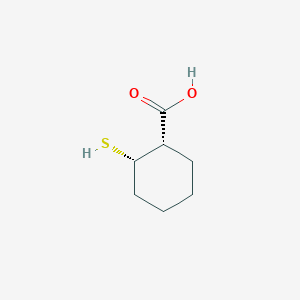
rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid: is a chiral compound with a sulfanyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Ring Formation: The cyclohexane ring can be formed through various methods, including cyclization reactions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with a precursor compound.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and stereochemistry.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its pharmacological properties.
Industry:
- Used in the synthesis of specialty chemicals.
- Investigated for its potential in material science applications.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
- rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid
Comparison:
- Structural Differences: The presence of different functional groups (e.g., sulfanyl vs. methoxycarbonyl) leads to variations in chemical reactivity and biological activity.
- Unique Properties: rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid is unique due to its sulfanyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H12O2S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
(1S,2S)-2-sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-3-1-2-4-6(5)10/h5-6,10H,1-4H2,(H,8,9)/t5-,6+/m1/s1 |
InChI Key |
BJHARLJQBXHVKE-RITPCOANSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)S |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
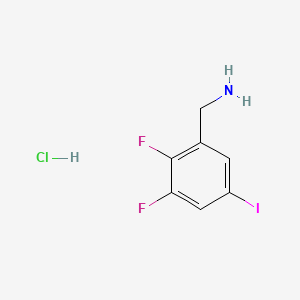


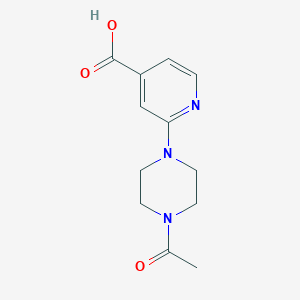
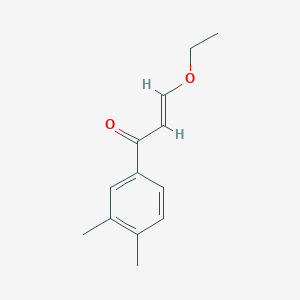
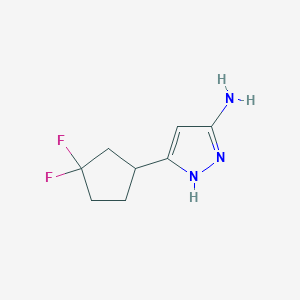
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
